molecular formula C8H12N2O2S B3261000 N-(4-aminophenyl)ethane-1-sulfonamide CAS No. 337912-53-5

N-(4-aminophenyl)ethane-1-sulfonamide

Cat. No.: B3261000
CAS No.: 337912-53-5
M. Wt: 200.26 g/mol
InChI Key: CPPJVBODPOBMCV-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a para-aminophenyl ring. Its molecular formula is C₈H₁₂N₂O₂S (molecular weight: 200.26 g/mol). The compound’s structure features a primary amine group at the para position of the phenyl ring, which influences its electronic properties and hydrogen-bonding capabilities. This functional group arrangement makes it a candidate for studies in medicinal chemistry, particularly in structure-activity relationship (SAR) analyses of sulfonamide-based therapeutics .

Properties

IUPAC Name

N-(4-aminophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPJVBODPOBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297851
Record name N-(4-Aminophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337912-53-5
Record name N-(4-Aminophenyl)ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337912-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)ethane-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(4-AP)ES serves as a vital building block in organic synthesis. Its sulfonamide functional group allows it to participate in various chemical reactions, including:

  • Oxidation: Formation of sulfonic acid derivatives.
  • Reduction: Conversion of the sulfonamide group to amine groups.
  • Substitution Reactions: Replacement of the sulfonamide group with other functional groups.

Biology

In biological research, N-(4-AP)ES is employed to study enzyme inhibition and protein interactions. The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This property is particularly useful in exploring:

  • Antimicrobial Activity: The compound's ability to inhibit bacterial growth by targeting enzymes involved in folate synthesis.
  • Anti-inflammatory Effects: Potential therapeutic benefits in treating inflammatory diseases through modulation of inflammatory pathways .

Medicine

N-(4-AP)ES is being investigated for its potential therapeutic properties:

  • Antibacterial Development: Its mechanism of action involves inhibiting bacterial folic acid synthesis, making it a candidate for antibiotic development.
  • Antitumor Potential: Some derivatives may exhibit antitumor effects by inhibiting enzymes associated with cancer cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of N-(4-AP)ES:

  • Antimicrobial Studies:
    • A comprehensive review indicated that sulfonamide compounds, including N-(4-AP)ES, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria by inhibiting folate synthesis pathways .
  • Enzyme Inhibition Profiles:
    • Research demonstrated that derivatives of N-(4-AP)ES can selectively inhibit carbonic anhydrase isoforms associated with cancer, suggesting applications in targeted cancer therapies .
  • Computational Studies:
    • Computational analyses have been employed to assess the binding affinities and mechanisms of action for various derivatives of N-(4-AP)ES, providing insights into their potential therapeutic roles .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Selected Sulfonamides
Compound Name Substituents on Phenyl Ring Sulfonamide Group Dihedral Angle (Phenyl-Sulfonamide) C—S—N—C Torsion Angle Key Reference
N-(4-Aminophenyl)ethane-1-sulfonamide -NH₂ (para) Ethanesulfonamide Not reported Not reported
N-(4-Aminophenyl)-4-methylbenzenesulfonamide (I) -NH₂ (para) Benzenesulfonamide (p-methyl) 45.86° (average) 67.9–70.2°
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide (II) -NO₂ (para) Benzenesulfonamide (p-methyl) 86.1° 65.85°
4-Methyl-N-(4-methylphenyl)benzenesulfonamide (III) -CH₃ (para) Benzenesulfonamide (p-methyl) 70.53° -60.71°

Key Findings :

  • The dihedral angle between the phenyl and sulfonamide rings varies significantly based on substituents. For example, the nitro group in (II) increases steric hindrance, leading to a larger dihedral angle (86.1°) compared to (I) (45.86°) and (III) (70.53°) .
  • The C—S—N—C torsion angle in (I) (67.9–70.2°) reflects a V-shaped conformation, distinct from the twisted conformations in (II) and (III) .

Hydrogen Bonding and Crystallography

The para-amino group in this compound enables unique hydrogen-bonding patterns. In the structurally analogous compound (I), the amine group forms N—H⋯O and N—H⋯N interactions, creating a three-dimensional hydrogen-bonded network. This contrasts with compounds lacking amino groups (e.g., (II) and (III)), where only sulfonamide N—H⋯O interactions are observed .

Substituent Effects on Physicochemical Properties

Table 2: Substituent-Driven Property Differences
Compound Name Substituent Electronic Effect Solubility (Predicted) Melting Point
This compound Electron-donating (-NH₂) Moderate in polar solvents Not reported
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide (II) Electron-withdrawing (-NO₂) Low (hydrophobic) Higher due to rigidity
N-(4-Amino-2-methylphenyl)ethane-1-sulfonamide Steric hindrance (-CH₃) Reduced compared to unsubstituted analog Not reported

Key Findings :

  • Electron-donating groups (e.g., -NH₂) enhance solubility in polar solvents, whereas electron-withdrawing groups (e.g., -NO₂) reduce solubility .
  • Steric hindrance from methyl groups (e.g., in N-(4-amino-2-methylphenyl)ethane-1-sulfonamide) may lower solubility compared to the parent compound .

Biological Activity

N-(4-aminophenyl)ethane-1-sulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : Approximately 188.26 g/mol
  • Functional Group : Sulfonamide, which is known for its ability to inhibit bacterial folic acid synthesis.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in various therapeutic contexts, particularly in antibiotic development and disease treatment.

Table 1: Comparison of Mechanisms with Related Compounds

Compound NameMechanism of Action
This compoundEnzyme inhibition via active site binding
SulfamethazineInhibits bacterial folic acid synthesis
SulfadiazineAntibiotic action through similar mechanisms

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound's sulfonamide group allows it to inhibit bacterial growth by targeting enzymes involved in folate synthesis.
  • Antitumor Potential : Some studies suggest that derivatives of this compound may have antitumor effects by inhibiting specific enzymes associated with cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound and its derivatives:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound, against common bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development as an antibiotic .
  • Cytotoxicity and Apoptosis : Research into the cytotoxic effects of this compound revealed that it could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterTypical RangeImpact on YieldSource
Temperature0–25°C (room temperature)Higher temps risk hydrolysis
BaseTriethylamine, NaOHExcess base improves sulfonation
SolventDichloromethane, THFPolar aprotic solvents enhance reactivity

Note : Yield optimization requires strict control of moisture and stoichiometric ratios of the sulfonyl chloride to the amine (1:1.2 molar ratio recommended) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm sulfonamide bond formation (e.g., sulfonamide proton at δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings ~45–70°) .
  • HPLC/MS : Validates purity (>98%) and molecular weight (214.28 g/mol) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesSource
1^1H NMR (DMSO-d6)δ 2.8–3.1 (CH2SO2), δ 6.5–7.5 (Ar-H)
IR1320 cm⁻¹ (S=O stretch)
X-rayC–S–N–C torsion angle ~67–70°

Basic Question: What biological activities are associated with this compound?

Answer:
The compound is studied for:

  • Apoptosis Induction : Modulates caspase-3/7 activity in tumor cells (IC₅₀ ~10–50 µM in leukemia models) .
  • Enzyme Inhibition : Potent inhibitor of carbonic anhydrase isoforms (e.g., CA-IX, a cancer biomarker) with Ki values < 100 nM .
  • Antimicrobial Activity : Shows moderate efficacy against Gram-positive bacteria (MIC ~25 µg/mL) .

Mechanistic Note : The sulfonamide group facilitates hydrogen bonding to active-site residues in target proteins, enhancing binding affinity .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in activity data (e.g., variable IC₅₀ values) may arise from:

  • Assay Conditions : Differences in pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability .
  • Cellular Context : Tissue-specific expression of target enzymes (e.g., CA-IX in hypoxic tumors) affects potency .

Q. Methodological Recommendations :

  • Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Advanced Question: What computational approaches predict the reactivity and binding modes of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., sulfonamide sulfur as electron-deficient center) .
  • Molecular Docking : Models interactions with CA-IX (PDB ID: 3IAI), showing sulfonamide oxygen hydrogen bonding to Thr200 .
  • MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .

Q. Table 3: Computational Parameters

MethodSoftware/ToolKey OutputSource
DockingAutoDock VinaBinding energy (ΔG ≤ -8 kcal/mol)
DFTGaussian 09HOMO-LUMO gap (~4.5 eV)

Advanced Question: How to design experiments to study the sulfonamide’s role in apoptosis signaling pathways?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family members) post-treatment .
  • Flow Cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Western Blotting : Monitor cleavage of PARP and caspases .

Q. Data Interpretation :

  • Use dose-response curves to establish EC₅₀ values.
  • Compare results with positive controls (e.g., staurosporine for apoptosis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-aminophenyl)ethane-1-sulfonamide
Reactant of Route 2
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N-(4-aminophenyl)ethane-1-sulfonamide

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